酸性赤色97

概要

説明

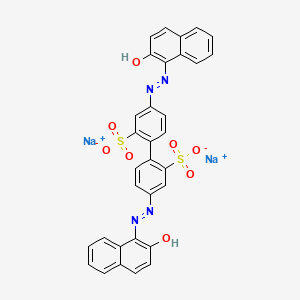

Acid Red 97, also known as C.I. Acid Red 97, is an azo dye commonly used in various industrial applications. It is characterized by its vibrant red color and is primarily used in the textile industry for dyeing purposes. The compound has the chemical formula C32H23N4NaO8S2 and a molecular weight of 678.67 g/mol .

科学的研究の応用

Acid Red 97 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of adsorption and degradation processes.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic tests.

Industry: Widely used in the textile industry for dyeing fabrics.

作用機序

Target of Action

Acid Red 97 is a multifunctional dye . It is used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

It is known that azo dyes, such as acid red 97, can potentially be toxic or induce endocrine disruption in aquatic organisms . Gene expression analysis of oxidative stress and mutagen-related genes was performed in Acid Red 97-treated larvae. There were significant two-fold increases of the tumor-suppressing protein p53 and heat shock protein 70 mRNA at 1,000 ppm suggesting that Acid Red 97 induces cellular stress in early development .

Biochemical Pathways

For instance, they can induce oxidative stress and affect the expression of genes related to cellular stress response .

Pharmacokinetics

It has been observed that acid red 97 can be adsorbed onto surfaces like walnut shell . The rate of adsorption follows pseudo-second-order kinetics . More research is needed to fully understand the ADME properties of Acid Red 97 and their impact on its bioavailability.

Result of Action

The result of Acid Red 97’s action is largely dependent on its concentration and the specific environment. At high concentrations, Acid Red 97 can induce cellular stress and affect the expression of genes related to cellular stress response . .

Action Environment

The action of Acid Red 97 can be influenced by various environmental factors. For instance, the rate of Acid Red 97’s adsorption onto surfaces like walnut shell can be affected by factors such as adsorbent dosage, agitation speed, contact time, pH, and temperature . Furthermore, azo dyes like Acid Red 97 can contaminate aquatic environments and potentially be toxic to aquatic organisms . More research is needed to fully understand how environmental factors influence Acid Red 97’s action, efficacy, and stability.

準備方法

The synthesis of Acid Red 97 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond (−N=N−) which is responsible for the dye’s chromophore properties .

Industrial production methods may vary, but they generally involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye. The final product is then dried and processed into a powder form for commercial use .

化学反応の分析

Acid Red 97 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond and the formation of various by-products.

Reduction: Reduction reactions typically involve breaking the azo bond, resulting in the formation of aromatic amines. Common reducing agents include sodium dithionite and zinc dust.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of Acid Red 97 often yields aromatic amines, which can be further processed or used in other chemical applications .

類似化合物との比較

Acid Red 97 is part of a larger family of azo dyes, which are characterized by the presence of one or more azo bonds (−N=N−). Similar compounds include:

Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.

Acid Red 88: Known for its use in textile dyeing, with slightly different chromophore properties compared to Acid Red 97.

Bismarck Brown Y: An azo dye used in biological staining, with distinct toxicological properties compared to Acid Red 97

The uniqueness of Acid Red 97 lies in its specific chemical structure, which imparts particular chromophore properties and makes it suitable for a wide range of applications in various fields .

生物活性

Acid Red 97 (AR97), a synthetic azo dye, is widely used in the textile industry and has garnered attention for its potential biological activities. This article delves into the biological mechanisms, toxicity profiles, and environmental impacts associated with Acid Red 97, supported by case studies and research findings.

Chemical Structure and Properties

Acid Red 97 is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). Its chemical structure contributes to its vibrant color and solubility in water, making it suitable for various applications, including food and cosmetic coloring. The molecular formula of Acid Red 97 is CHNOS, with a molecular weight of approximately 406.39 g/mol.

Antioxidant Properties

Research indicates that Acid Red 97 exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. In vitro studies have demonstrated that AR97 can scavenge free radicals, thereby reducing cellular damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Toxicity Studies

Toxicological assessments of Acid Red 97 reveal varied effects depending on dosage and exposure routes. Key findings include:

- Acute Toxicity : Studies have shown that AR97 has a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rats when administered orally. However, intraperitoneal administration resulted in lower LD50 values (0.6 mg/kg for males and 2.6 mg/kg for females), indicating higher toxicity via this route .

- Chronic Exposure : Long-term exposure studies indicate potential hepatotoxic effects, evidenced by elevated serum transaminase levels and histopathological changes in liver tissue. A no-observed-effect level (NOEL) was identified at approximately 500 mg/kg body weight per day .

Environmental Impact

Acid Red 97 is known for its persistence in aquatic environments, raising concerns about its ecological impact. Research has focused on the degradation of AR97 using various methods:

- Wet Oxidation and Electro-Fenton Techniques : These methods have been explored for their effectiveness in degrading Acid Red 97 in wastewater treatment processes. Studies reveal that electro-Fenton systems can significantly reduce dye concentration, indicating a viable approach for environmental remediation .

Case Studies

- Degradation Studies : A study investigated the degradation of Acid Red 97 using advanced oxidation processes. Results showed that these methods could effectively break down the dye into less harmful compounds, highlighting their potential application in wastewater treatment .

- Cellular Studies : In cellular models, AR97 demonstrated cytotoxic effects at high concentrations, leading to apoptosis in cultured cells. This finding underscores the importance of regulating dye concentrations in industrial applications to minimize health risks .

Summary Table of Biological Activity

| Property | Findings |

|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Acute Toxicity (LD50) | Oral >2000 mg/kg; IP 0.6 mg/kg (male), 2.6 mg/kg (female) |

| Chronic Toxicity | Hepatotoxic effects; NOEL at ~500 mg/kg/day |

| Environmental Degradation | Effective removal via electro-Fenton techniques |

特性

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMROGCIEFRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024419 | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10169-02-5 | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. 22890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。